molecular formula C14H18N4OS B2405110 (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 2034997-85-6

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2405110
CAS No.: 2034997-85-6
M. Wt: 290.39
InChI Key: JCWXZHXHRBUUTD-AATRIKPKSA-N
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Description

(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a triazole ring, a thiophene ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide.

    Introduction of the Acrylamide Moiety: This step might involve the reaction of an appropriate amine with acryloyl chloride under basic conditions.

    Coupling with the Thiophene Ring: The final step could involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the thiophene ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the acrylamide moiety, converting it to an amine.

    Substitution: The triazole and thiophene rings may participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with triazole and thiophene rings are often explored for their potential as pharmaceuticals. They may exhibit antimicrobial, antifungal, or anticancer activities. The acrylamide moiety could also contribute to biological activity by interacting with specific enzymes or receptors.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring could participate in hydrogen bonding or π-π interactions, while the thiophene ring might engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-phenylacrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide may impart unique electronic properties, making it distinct from its analogs with phenyl or furan rings

Properties

IUPAC Name

(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-thiophen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWXZHXHRBUUTD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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